1H-Pyrazole-4-methanesulfonic acid, 3-(4,5-dichloro-2-methylphenyl)-1-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-4,5-dihydro-, sodium salt
CAS No.: 58953-08-5
Cat. No.: VC18434445
Molecular Formula: C19H15Cl2N2NaO5S
Molecular Weight: 477.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58953-08-5 |
|---|---|
| Molecular Formula | C19H15Cl2N2NaO5S |
| Molecular Weight | 477.3 g/mol |
| IUPAC Name | sodium;[5-(4,5-dichloro-2-methylphenyl)-2-(1-oxo-3H-2-benzofuran-5-yl)-3,4-dihydropyrazol-4-yl]methanesulfonate |
| Standard InChI | InChI=1S/C19H16Cl2N2O5S.Na/c1-10-4-16(20)17(21)6-15(10)18-12(9-29(25,26)27)7-23(22-18)13-2-3-14-11(5-13)8-28-19(14)24;/h2-6,12H,7-9H2,1H3,(H,25,26,27);/q;+1/p-1 |
| Standard InChI Key | WTELQDTYDULSAP-UHFFFAOYSA-M |
| Canonical SMILES | CC1=CC(=C(C=C1C2=NN(CC2CS(=O)(=O)[O-])C3=CC4=C(C=C3)C(=O)OC4)Cl)Cl.[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1H-pyrazole ring substituted at the 4-position with a methanesulfonic acid group. The 3-position is occupied by a 4,5-dichloro-2-methylphenyl moiety, while the 1-position is linked to a 1,3-dihydro-1-oxo-5-isobenzofuranyl group. The sodium counterion neutralizes the sulfonic acid’s charge, forming a stable salt. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | Sodium;[5-(4,5-dichloro-2-methylphenyl)-2-(1-oxo-3H-2-benzofuran-5-yl)-3,4-dihydropyrazol-4-yl]methanesulfonate |
| Molecular Formula | |
| Molecular Weight | 477.3 g/mol |
| CAS Registry Number | 58953-08-5 |
The dichlorophenyl and isobenzofuranyl groups contribute to hydrophobic interactions, while the sulfonate group enhances solubility in polar solvents.
Spectral Characterization
Fourier transform infrared (FT-IR) spectroscopy of analogous pyrazole sulfonamides reveals characteristic peaks for sulfonyl () stretches at 1150–1350 cm and aromatic C–H bends near 700–900 cm . Nuclear magnetic resonance (NMR) data for related compounds show pyrazole proton signals between δ 6.5–7.5 ppm and methylene protons adjacent to the sulfonate group at δ 3.0–4.0 ppm .
Synthesis and Optimization
Reaction Pathways
Synthesis typically begins with the condensation of hydrazine derivatives with β-diketones to form the pyrazole ring. Subsequent sulfonation introduces the methanesulfonic acid group, followed by sodium exchange to yield the final salt. A critical step involves the use of potassium tert-butoxide in tetrahydrofuran (THF), which achieves 78% yield in ring-closure reactions—a marked improvement over sodium hydride (55%) or carbonate bases (<20%) .
Solvent and Base Selection
Optimal conditions for pyrazole sulfonamide synthesis are outlined below:
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Potassium tert-butoxide | THF | 16 | 78 |
| Sodium hydride | DMF | 12 | 55 |
| Sodium hydroxide | DMF | 24 | 32 |
Weak bases minimize side reactions, while polar aprotic solvents like THF stabilize intermediates .
Regulatory and Environmental Considerations
Record-Keeping Requirements
Manufacturers must maintain detailed records of production volumes, export quantities, and customer information for five years . These measures ensure traceability and compliance with the Canadian Environmental Protection Act .
Future Directions and Challenges
Clinical Translation
While preclinical data are promising, toxicity profiling and pharmacokinetic studies in mammalian models are needed to advance this compound into clinical trials. The sodium salt’s solubility advantages must be balanced against potential renal clearance issues.
Synthetic Scalability
Transitioning from milligram-scale laboratory synthesis to kilogram-scale production requires optimizing catalyst efficiency and reducing solvent waste. Continuous flow reactors may address these challenges by improving reaction control and yield .
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